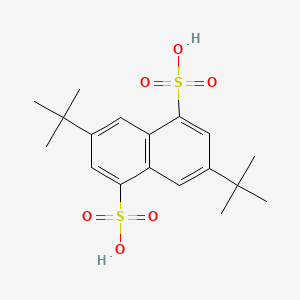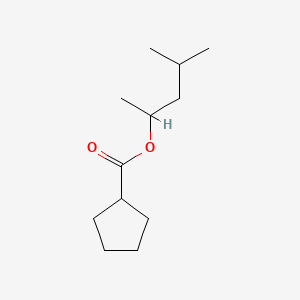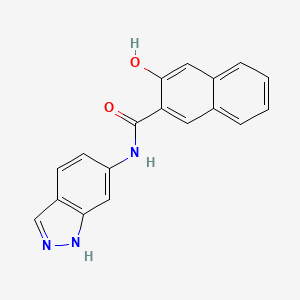
3-Hydroxy-N-1H-indazol-6-ylnaphthalene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-N-1H-indazol-6-ylnaphthalene-2-carboxamide: is a complex organic compound with the molecular formula C18H13N3O2 It is characterized by the presence of a hydroxy group, an indazole ring, and a naphthalene carboxamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-N-1H-indazol-6-ylnaphthalene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-hydroxy-2-naphthoic acid with 6-aminoindazole under specific conditions to form the desired product. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Hydroxy-N-1H-indazol-6-ylnaphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the indazole ring or the naphthalene moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Catalysts such as Pd/C (Palladium on carbon) or reagents like NaBH4 (Sodium borohydride) are common.
Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde derivative, while reduction could lead to a more saturated compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-Hydroxy-N-1H-indazol-6-ylnaphthalene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and protein binding. Its structural features make it a candidate for probing biological pathways and mechanisms.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: Industrially, the compound can be used in the development of specialty chemicals and advanced materials. Its unique properties may contribute to the creation of high-performance polymers, coatings, and other functional materials.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-N-1H-indazol-6-ylnaphthalene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal applications, it may inhibit or activate certain enzymes, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- 3-Hydroxy-N-1H-indazole-5-ylnaphthalene-2-carboxamide
- 3-Hydroxy-N-1H-indazole-7-ylnaphthalene-2-carboxamide
- 3-Hydroxy-N-1H-indazole-4-ylnaphthalene-2-carboxamide
Comparison: Compared to similar compounds, 3-Hydroxy-N-1H-indazol-6-ylnaphthalene-2-carboxamide stands out due to its specific substitution pattern on the indazole ring
Eigenschaften
CAS-Nummer |
84837-23-0 |
|---|---|
Molekularformel |
C18H13N3O2 |
Molekulargewicht |
303.3 g/mol |
IUPAC-Name |
3-hydroxy-N-(1H-indazol-6-yl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C18H13N3O2/c22-17-8-12-4-2-1-3-11(12)7-15(17)18(23)20-14-6-5-13-10-19-21-16(13)9-14/h1-10,22H,(H,19,21)(H,20,23) |
InChI-Schlüssel |
JNDPAMPDNGVEPY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC4=C(C=C3)C=NN4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


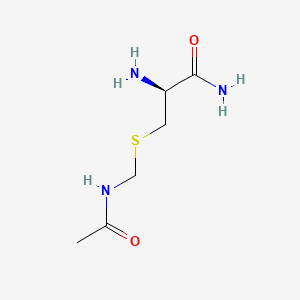
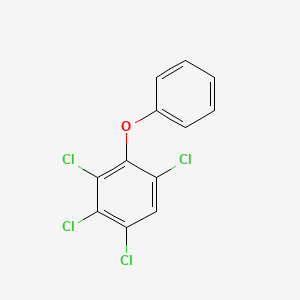
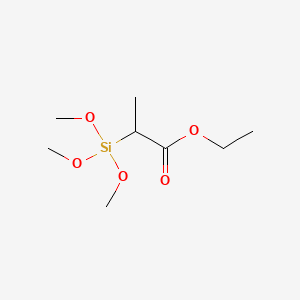
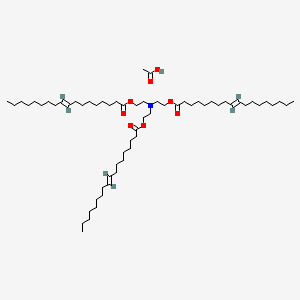
![3-Butyl-6,7-bis(2-hydroxyphenyl)-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B12667689.png)

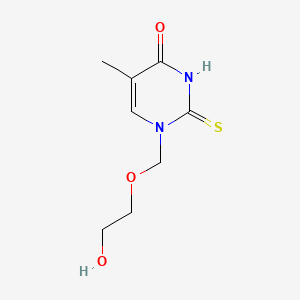

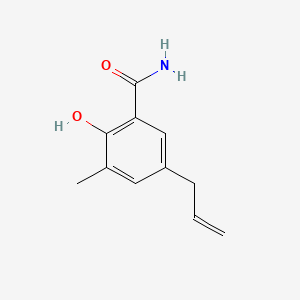

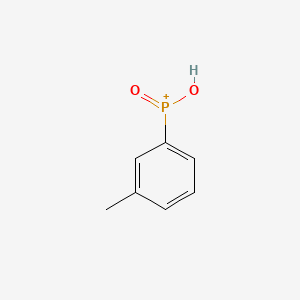
![1-Methoxybicyclo[2.2.2]oct-5-ene-2-carbonitrile](/img/structure/B12667750.png)
